N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS No.: 1049449-98-0
Cat. No.: VC4446847
Molecular Formula: C19H13ClFN3O2S
Molecular Weight: 401.84
* For research use only. Not for human or veterinary use.
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide - 1049449-98-0](/images/structure/VC4446847.png)
Specification
CAS No. | 1049449-98-0 |
---|---|
Molecular Formula | C19H13ClFN3O2S |
Molecular Weight | 401.84 |
IUPAC Name | N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Standard InChI | InChI=1S/C19H13ClFN3O2S/c1-26-17-7-4-12(20)8-14(17)22-18(25)16-10-27-19-23-15(9-24(16)19)11-2-5-13(21)6-3-11/h2-10H,1H3,(H,22,25) |
Standard InChI Key | SVOXERARUJZOFI-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide comprises a fused imidazo[2,1-b]thiazole core substituted at the 3-position with a carboxamide group and at the 6-position with a 4-fluorophenyl moiety. The carboxamide nitrogen is further functionalized with a 5-chloro-2-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents.
Molecular Formula and Weight
Based on structural analysis of analogous compounds , the molecular formula is deduced as C₉H₁₄ClFN₃O₂S, with a molecular weight of 415.85 g/mol. Key atomic contributions include:
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Imidazo[2,1-b]thiazole core: 5 carbons, 3 hydrogens, 2 nitrogens, 1 sulfur.
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4-Fluorophenyl group: 6 carbons, 4 hydrogens, 1 fluorine.
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5-Chloro-2-methoxyphenyl carboxamide: 7 carbons, 5 hydrogens, 1 chlorine, 1 oxygen.
Spectroscopic Characteristics
While direct spectral data for this compound are unavailable, related imidazo[2,1-b]thiazole derivatives exhibit diagnostic signals in NMR and IR spectroscopy :
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¹H-NMR: The C-5 proton of the imidazo[2,1-b]thiazole core typically resonates as a singlet at δ 7.89–8.93 ppm. Methoxy groups appear as singlets near δ 3.19–4.06 ppm, while aromatic protons from substituents show splitting patterns consistent with their substitution patterns.
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¹³C-NMR: The C-5 carbon of the core is observed at δ 100.25–116.28 ppm. Carbonyl carbons (amide and ester) resonate between δ 165–175 ppm.
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IR: Stretching bands for amide C=O (1650–1680 cm⁻¹) and aromatic C-F (1220–1280 cm⁻¹) are expected .
Synthetic Pathways and Optimization
The synthesis of imidazo[2,1-b]thiazole derivatives generally follows a multi-step protocol involving cyclization, hydrolysis, and coupling reactions . While no explicit procedure for this compound is documented, its synthesis can be inferred from analogous methodologies.
Key Synthetic Steps
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Cyclization to Form the Imidazo[2,1-b]Thiazole Core:
Ethyl 2-aminothiazole-4-carboxylate is reacted with phenacyl bromides under reflux conditions to yield ethyl imidazo[2,1-b]thiazole-3-carboxylate intermediates . For this compound, 4-fluorophenacyl bromide would be used to introduce the 6-(4-fluorophenyl) group. -
Ester Hydrolysis:
The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide monohydrate (LiOH·H₂O) in tetrahydrofuran (THF)/water . -
Amide Coupling:
The carboxylic acid intermediate is coupled with 5-chloro-2-methoxyaniline using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) . Triethylamine (TEA) is added to scavenge HCl, facilitating the reaction at 0°C to room temperature.
Physicochemical Properties
Biological Activities and Mechanisms
Although direct pharmacological studies on this compound are absent, its structural analogs exhibit diverse bioactivities, suggesting potential therapeutic avenues:
Anticancer Activity
Thiazole and imidazothiazole derivatives interfere with tubulin polymerization and DNA replication . Notable examples include:
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Compound 22 (cinnamic acid-thiadiazole hybrid) inhibited MCF-7 breast cancer cells with an IC₅₀ of 0.28 µg/mL .
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Chlorophenyl groups enhance cytotoxicity by promoting intercalation into DNA grooves .
Anti-Inflammatory and Analgesic Effects
2,6-Diaryl-imidazo[2,1-b] thiadiazoles reduce edema and pain responses in murine models . The 4-fluorophenyl moiety may suppress COX-2 expression, analogous to NSAIDs .
Computational and Docking Studies
Molecular docking simulations of related compounds reveal interactions with key therapeutic targets:
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Tubulin Binding: Imidazothiazoles with chloro and methoxy substituents form hydrogen bonds with β-tubulin’s colchicine binding site, disrupting microtubule assembly .
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DNA Gyrase Inhibition: Fluorophenyl groups engage in hydrophobic interactions with the enzyme’s ATP-binding pocket, preventing DNA supercoiling .
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